molecular formula C12H15NO B6170777 3-cyclobutyl-N-methylbenzamide CAS No. 2742661-23-8

3-cyclobutyl-N-methylbenzamide

Cat. No.: B6170777
CAS No.: 2742661-23-8
M. Wt: 189.3
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Description

3-cyclobutyl-N-methylbenzamide is an organic compound characterized by the presence of a cyclobutyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-N-methylbenzamide typically involves the reaction of cyclobutylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amine group of cyclobutylamine and the carbonyl group of benzoyl chloride. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Nitrobenzamides, halobenzamides

Scientific Research Applications

3-cyclobutyl-N-methylbenzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-methylbenzamide: Lacks the cyclobutyl group, resulting in different chemical and biological properties.

    Cyclobutylbenzamide: Similar structure but without the N-methyl group, leading to variations in reactivity and applications.

    N-cyclobutylbenzamide: Contains the cyclobutyl group but lacks the N-methyl group, affecting its overall properties.

Uniqueness

3-cyclobutyl-N-methylbenzamide is unique due to the presence of both the cyclobutyl and N-methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables the exploration of new applications in various fields.

Properties

CAS No.

2742661-23-8

Molecular Formula

C12H15NO

Molecular Weight

189.3

Purity

95

Origin of Product

United States

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